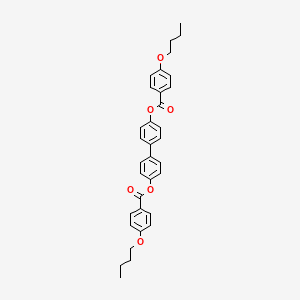
Biphenyl-4,4'-diyl bis(4-butoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Butoxybenzoyloxy)-[1,1’-biphenyl]-4-yl 4-butoxybenzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of butoxybenzoate groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-butoxybenzoyloxy)-[1,1’-biphenyl]-4-yl 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 4-hydroxybiphenyl. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-(4-Butoxybenzoyloxy)-[1,1’-biphenyl]-4-yl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(4-Butoxybenzoyloxy)-[1,1’-biphenyl]-4-yl 4-butoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(4-butoxybenzoyloxy)-[1,1’-biphenyl]-4-yl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, influencing their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients by forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
4’-(Hexyloxy)-4-biphenyl-carbonitrile: Similar in structure but with a hexyloxy group instead of a butoxy group.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups instead of butoxybenzoate groups.
4-Butoxybenzoic acid: A simpler compound with a single butoxybenzoate group.
Uniqueness
4’-(4-Butoxybenzoyloxy)-[1,1’-biphenyl]-4-yl 4-butoxybenzoate is unique due to its dual butoxybenzoate groups attached to a biphenyl core. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C34H34O6 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[4-[4-(4-butoxybenzoyl)oxyphenyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C34H34O6/c1-3-5-23-37-29-15-11-27(12-16-29)33(35)39-31-19-7-25(8-20-31)26-9-21-32(22-10-26)40-34(36)28-13-17-30(18-14-28)38-24-6-4-2/h7-22H,3-6,23-24H2,1-2H3 |
InChI Key |
MTAZUBLBIWYZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















